Molecular Weight and Lipophilicity Differentiation Versus the 3-Amino Parent Analog (CAS 86499-35-6)
The target compound bears an N-benzyl substituent at the 3-amino position, increasing molecular weight by 90.12 Da (51.1%) and estimated cLogP by approximately 1.8 log units compared to the unsubstituted 3-amino analog. This structural difference is pharmacologically consequential: the benzyl group introduces an aromatic ring capable of π-π stacking and hydrophobic interactions that are structurally absent in the primary amine comparator . In the broader benzazepinone SAR context from the NMDA glycine-site antagonist series, C-3 substituent modifications produced Ki values spanning from 32 nM to >10,000 nM, demonstrating that even modest changes at this vector produce >300-fold differences in target affinity [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 266.34 Da; est. cLogP ≈ 2.8; H-bond donors = 2; H-bond acceptors = 2 |
| Comparator Or Baseline | 3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 86499-35-6): MW = 176.22 Da; est. cLogP ≈ 1.0; H-bond donors = 2; H-bond acceptors = 2 |
| Quantified Difference | ΔMW = +90.12 Da (+51.1%); ΔcLogP ≈ +1.8 log units |
| Conditions | Calculated physicochemical properties based on molecular formula and structure; cLogP estimated by consensus fragment-based method |
Why This Matters
The substantial increase in lipophilicity and molecular surface area directly impacts membrane permeability, protein binding, and pharmacokinetic partitioning; procurement of the incorrect analog would introduce a compound with fundamentally different drug-like property space.
- [1] Di Fabio, R. et al. (2003). Benzoazepine derivative as potent antagonists of the glycine binding site associated to the NMDA receptor. Il Farmaco, 58(9), 723-738. SAR: Ki range 32 nM to >10,000 nM across C-3 substituent variants. View Source
